molecular formula C28H28N2O4 B10893415 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B10893415
M. Wt: 456.5 g/mol
InChI Key: CWADJXVPFHSVNS-UHFFFAOYSA-N
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Description

3-phenyl-11-(3,4,5-trimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that features a dibenzodiazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-11-(3,4,5-trimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzaldehyde derivatives with amines, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-11-(3,4,5-trimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-phenyl-11-(3,4,5-trimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-11-(3,4,5-trimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with various molecular targets. It has been shown to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The compound may also trigger caspase activation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

What sets 3-phenyl-11-(3,4,5-trimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol apart is its unique dibenzodiazepine core, which provides a distinct mode of action compared to other compounds. Its ability to interact with multiple molecular targets makes it a versatile candidate for various therapeutic applications .

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

9-phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O4/c1-32-24-15-19(16-25(33-2)28(24)34-3)27-26-22(29-20-11-7-8-12-21(20)30-27)13-18(14-23(26)31)17-9-5-4-6-10-17/h4-12,15-16,18,27,29-30H,13-14H2,1-3H3

InChI Key

CWADJXVPFHSVNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Origin of Product

United States

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